molecular formula C12H16N2O3 B5791875 N'-acetyl-2-(4-ethylphenoxy)acetohydrazide

N'-acetyl-2-(4-ethylphenoxy)acetohydrazide

Cat. No.: B5791875
M. Wt: 236.27 g/mol
InChI Key: XBPMEOVVVOOBAH-UHFFFAOYSA-N
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Description

N’-acetyl-2-(4-ethylphenoxy)acetohydrazide is a chemical compound with a molecular formula of C12H16N2O3. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetyl group, an ethylphenoxy group, and an acetohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-2-(4-ethylphenoxy)acetohydrazide typically involves the reaction of 4-ethylphenol with chloroacetic acid to form 4-ethylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-ethylphenoxy)acetohydrazide. Finally, acetylation of the hydrazide with acetic anhydride yields N’-acetyl-2-(4-ethylphenoxy)acetohydrazide .

Industrial Production Methods

Industrial production methods for N’-acetyl-2-(4-ethylphenoxy)acetohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-2-(4-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced hydrazides, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N’-acetyl-2-(4-ethylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-acetyl-2-(4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-ethylphenoxy)acetyl]-2-(2-methoxyphenoxy)acetohydrazide
  • 2-(4-fluorophenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Uniqueness

N’-acetyl-2-(4-ethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-acetyl-2-(4-ethylphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-10-4-6-11(7-5-10)17-8-12(16)14-13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPMEOVVVOOBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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